molecular formula C14H14BrN3O2 B5692203 2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No.: B5692203
M. Wt: 336.18 g/mol
InChI Key: LXJRKUDFMXWDKV-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a dimethylpyrimidinyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJRKUDFMXWDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(4-bromophenoxy)acetamide: The 4-bromophenoxyacetic acid is then converted to its corresponding amide by reaction with ammonia or an amine.

    Formation of the final compound: The 2-(4-bromophenoxy)acetamide is then reacted with 4,6-dimethyl-2-aminopyrimidine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Products may include oxidized forms of the bromophenoxy or pyrimidinyl groups.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
  • 2-(4-fluorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
  • 2-(4-methylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

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